molecular formula C19H20ClNO5 B11482843 2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-yl]benzamide

2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-yl]benzamide

Cat. No.: B11482843
M. Wt: 377.8 g/mol
InChI Key: USEBXZJVHIAIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a 2-chloro group and a 1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the methoxylation of catechol derivatives.

    Alkylation: The benzodioxole derivative is then alkylated with a suitable propanyl halide under basic conditions to form the 1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl intermediate.

    Amidation: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzodioxole or benzamide moieties.

    Reduction: Reduced forms of the benzodioxole or benzamide moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive peptide coupling agent.

    2-Chloro-4,6-diamino-1,3,5-triazine: Used in the synthesis of various organic compounds.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with different reactivity and applications.

Uniqueness

2-Chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanyl]benzamide is unique due to its specific substitution pattern and the presence of the benzodioxole moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H20ClNO5

Molecular Weight

377.8 g/mol

IUPAC Name

2-chloro-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-yl]benzamide

InChI

InChI=1S/C19H20ClNO5/c1-11(21-19(22)13-6-4-5-7-14(13)20)8-12-9-15-17(26-10-25-15)18(24-3)16(12)23-2/h4-7,9,11H,8,10H2,1-3H3,(H,21,22)

InChI Key

USEBXZJVHIAIAO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C(=C1OC)OC)OCO2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.